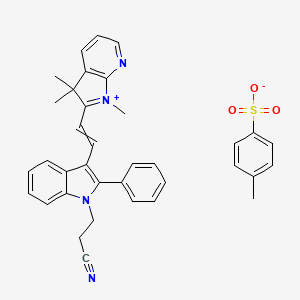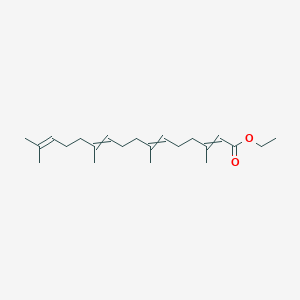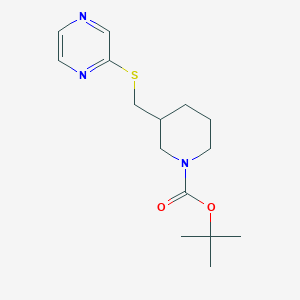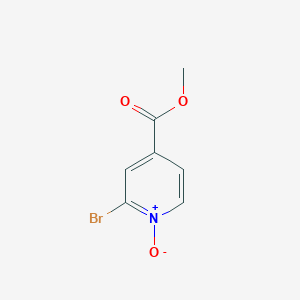
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate is a chemical compound known for its unique structure and properties
准备方法
The synthesis of (2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate typically involves the reaction of boronic acids with diols under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boronate ester. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
化学反应分析
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the boronate ester group is replaced by other functional groups using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
作用机制
The mechanism of action of (2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or as a catalyst in chemical reactions.
相似化合物的比较
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate can be compared with other boron-containing compounds, such as pinacol boronic esters and other boronate esters. These compounds share similar structural features but differ in their reactivity and applications. For example, pinacol boronic esters are highly valuable in organic synthesis, while this compound may offer unique advantages in specific reactions and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
属性
CAS 编号 |
58163-61-4 |
|---|---|
分子式 |
C10H22B2O3 |
分子量 |
211.9 g/mol |
IUPAC 名称 |
diethyl-[(2-ethyl-1,3,2-dioxaborinan-4-yl)methoxy]borane |
InChI |
InChI=1S/C10H22B2O3/c1-4-11(5-2)14-9-10-7-8-13-12(6-3)15-10/h10H,4-9H2,1-3H3 |
InChI 键 |
FOHBUYKFFMABPP-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCC(O1)COB(CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol](/img/structure/B13972827.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)
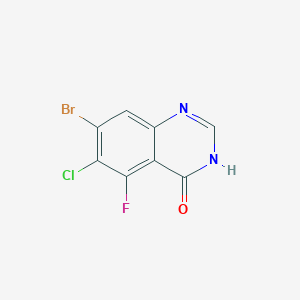
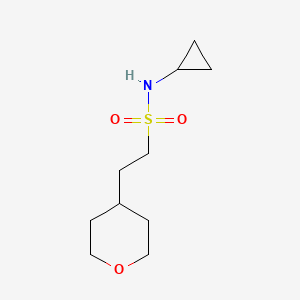
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)
